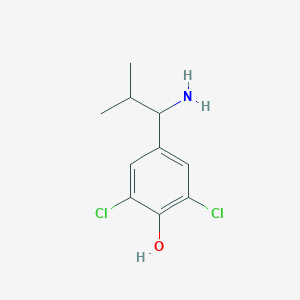

4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol

Description

Properties

Molecular Formula |

C10H13Cl2NO |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropyl)-2,6-dichlorophenol |

InChI |

InChI=1S/C10H13Cl2NO/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,9,14H,13H2,1-2H3 |

InChI Key |

AANFNDHPMKQGEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC(=C(C(=C1)Cl)O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Platinum-Catalyzed Hydrogenation

- Catalyst: Platinum deposited on support

- Conditions: Hydrogenation at low temperature (below 150 °C) to prevent instability and hydrodechlorination of the nitro compound.

- Pressure: Between 1 and 50 bar, preferably 5 to 25 bar.

- Solvent: Organic solvents with high concentration of nitro compound (250-1500 g/L).

- Key Notes: Careful control to avoid hydrodechlorination and formation of colored secondary products. Catalyst loading less than 1% by weight relative to nitro compound.

- Product Isolation: Addition of water induces crystallization of the amino product, which is then separated by cooling.

- Catalyst and solvent recycling are feasible.

- Outcome: High purity 2,6-dichloro-4-aminophenol with less than 0.1% monochlorine or non-chlorine derivatives.

Ni-B/SiO2 Amorphous Catalyst Hydrogenation

- Catalyst: Ni-B/SiO2 amorphous catalyst

- Conditions: Conducted in an autoclave with stirring at 600-800 rpm, temperature around 333-343 K (60-70 °C), hydrogen pressure 0.5-0.6 MPa.

- Solvents: Ethanol, propanol, or chlorobenzene.

- Reaction Monitoring: Pressure changes in autoclave track reaction progress; reaction stopped when pressure stabilizes plus 10 minutes.

- Catalyst Recovery: Catalyst filtered and reused.

- Product Drying: Filtrate evaporated under reduced pressure and vacuum-dried.

- Performance Metrics:

| Solvent | Conversion of 2,4-Dichloro-6-nitrophenol (%) | Selectivity to 2-Amino-4,6-dichlorophenol (%) |

|---|---|---|

| Ethanol | 100 | 97.8 |

| Propanol | 99.68 | 97.92 |

| Chlorobenzene | 99.96 - 100 | 98.02 - 98.15 |

- Advantages: Simple operation, low environmental pollution, high product purity and selectivity, mild reaction conditions.

A patented continuous synthesis device integrates the nitration and reduction steps for efficient, high-yield, and high-purity production of 2,6-dichloro-4-aminophenol:

- Components: Raw material tanks, mixing kettle, kettle-type reactor (for nitration), solid-liquid separators, drying tower, tower-type reactor (for reduction), distillation tower.

- Process Flow:

- Nitration of 2,6-dichlorophenol to 2,6-dichloro-4-nitrophenol in the kettle reactor.

- Separation and drying of intermediate.

- Reduction of nitro intermediate in tower reactor to amino compound.

- Solvent and catalyst recycling integrated.

- Benefits: Continuous operation, improved yield and purity, reduced by-products, solvent and catalyst recycling, and enhanced production efficiency.

- Technical Highlights: Clear nitro attack, stable substitution, minimized isomers, and easy separation of target product.

| Method | Catalyst/Conditions | Solvent(s) | Temperature (K) | Pressure (MPa/bar) | Conversion (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Platinum-catalyzed hydrogenation | Pt catalyst (<1% wt), low temp (<150 °C) | Organic solvents | <423 K | 1-50 bar (prefer 5-25) | High | High | Avoid hydrodechlorination, water crystallization |

| Ni-B/SiO2 amorphous catalyst | Ni-B/SiO2, 600-800 rpm stirring | Ethanol, propanol, chlorobenzene | 333-343 K | 0.5-0.6 MPa | ~100 | 97.8-98.15 | Mild conditions, easy catalyst recovery |

| Continuous reactor process | Multi-stage reactors, integrated | Various (recycled) | Controlled | Controlled | High | High | Continuous, solvent/catalyst recycling |

- Hydrogenation of nitro intermediates is sensitive to temperature and pressure; low temperature and moderate pressure optimize yield and minimize side reactions.

- Catalyst choice significantly affects selectivity and environmental impact; Ni-B/SiO2 offers a greener alternative to noble metals.

- Continuous synthesis devices improve industrial scalability, reduce waste, and enhance product consistency.

- Purification by crystallization after water addition is preferred over distillation due to thermal instability of amino derivatives.

- Recycling of solvents and catalysts is critical for sustainable production and cost efficiency.

The preparation of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol and its close analogs is best achieved through selective nitration of 2,6-dichlorophenol followed by catalytic hydrogenation of the nitro intermediate. Platinum and Ni-B/SiO2 catalysts under controlled conditions provide high conversion and selectivity. Continuous synthesis devices integrating nitration and reduction steps enhance production efficiency and sustainability. These methods are supported by detailed experimental data and industrial patents, ensuring their reliability and applicability in professional chemical manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to remove the chlorine atoms, forming a less substituted phenol.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. The chlorine atoms enhance the compound’s reactivity and stability, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol and Structurally Related Phenols

Key Findings from Comparisons

Structural and Electronic Differences: The 2,6-dichloro substitution in the target compound and 2,6-DCP creates a symmetric, electron-deficient aromatic ring, enhancing resistance to electrophilic attacks compared to asymmetric isomers like 2,4-DCP or 3,4-DCP .

Synthetic Accessibility: 2,6-DCP is synthesized via catalytic chlorination of phenol under controlled conditions (105–110°C, 105% Cl₂ stoichiometry) , while the target compound likely requires additional steps to introduce the amino-isopropyl group, akin to methods for chiral aminophenols .

Environmental and Biological Behavior: Degradation: 2,6-DCP undergoes anaerobic microbial dechlorination to 2-chlorophenol and phenol , but the amino-isopropyl substituent in the target compound may hinder this process, increasing environmental persistence. Toxicity: Chlorophenols like 2,6-DCP and 2,4-DCP are classified as hazardous due to endocrine disruption and carcinogenicity . The amino group in the target compound could mitigate volatility (reducing inhalation risks) but introduce neurotoxic or nephrotoxic effects, as seen in some alkylamines.

Functional Applications: 2,6-DCP acts as a metabolic uncoupler in wastewater treatment, reducing sludge production , whereas the target compound’s amino group may enable applications in catalysis or drug design, similar to chiral aminophenols used in asymmetric synthesis .

Biological Activity

4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol is an organic compound notable for its unique structural characteristics, including a dichlorophenol moiety and an amino group. This compound has garnered attention for its potential biological activities, particularly in fields such as pharmacology and environmental science.

Chemical Structure and Properties

The molecular formula of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol is C10H12Cl2N0, with a molecular weight of approximately 234.12 g/mol. The presence of two chlorine atoms at the 2 and 6 positions on the phenolic ring enhances its reactivity and biological interactions. The amino group contributes to its potential as a ligand for various biological targets.

1. Antimicrobial Properties

Research indicates that 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

2. Insecticidal Activity

The compound has also been investigated for its insecticidal properties. Studies demonstrate that it can effectively target specific insect pests, making it a candidate for development as an environmentally friendly pesticide.

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Initial findings indicate that it may modulate inflammatory pathways, providing a basis for further exploration in therapeutic applications related to inflammation.

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol involves interactions with various biomolecules:

- Enzyme Modulation : The amino group can form ionic bonds with enzymes, potentially altering their activity.

- Receptor Binding : The dichlorophenol structure may participate in hydrogen bonding with receptors, influencing signaling pathways related to inflammation and pain modulation.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A recent investigation assessed the effectiveness of 4-(1-Amino-2-methylpropyl)-2,6-dichlorophenol against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Insecticidal Efficacy Study : Another study evaluated the insecticidal effects on Aedes aegypti, the mosquito vector for dengue fever. The compound demonstrated a mortality rate exceeding 80% at a concentration of 50 µg/mL within 24 hours.

Data Table: Biological Activities Summary

| Activity | Effectiveness | Concentration Tested |

|---|---|---|

| Antimicrobial | Significant reduction in growth | 10 µg/mL |

| Insecticidal | >80% mortality | 50 µg/mL |

| Anti-inflammatory | Modulation of inflammatory markers | Preliminary findings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.